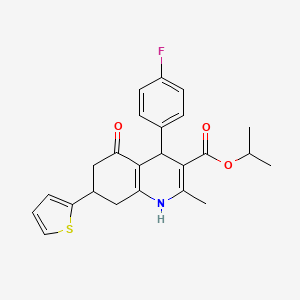![molecular formula C24H25NO6 B11632863 4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸是一种复杂的有机化合物,其独特结构的特点是包含乙氧基苯基、羟基苯基亚甲基和二氧代吡咯烷基。
准备方法
合成路线和反应条件
4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸的合成通常涉及多步有机反应。该过程从吡咯烷酮核心结构的制备开始,然后通过一系列缩合和取代反应引入乙氧基苯基和羟基苯基亚甲基。反应条件通常需要使用特定的催化剂、溶剂和温度控制,以确保所需的产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇式或连续流式过程。自动化反应器和对反应参数的精确控制对于实现一致的质量和高效率至关重要。工业方法还可以结合先进的提纯技术,如色谱法和结晶法,以分离最终产品。
化学反应分析
反应类型
4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为醇或胺。
取代: 乙氧基和羟基可以在适当条件下被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。反应条件通常涉及控制温度、特定溶剂,有时还使用催化剂来促进反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇或胺。取代反应可以引入各种官能团,导致原始化合物的各种衍生物。
科学研究应用
4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及各种有机反应的试剂。
生物学: 该化合物独特的结构使其成为研究酶相互作用和代谢途径的候选者。
工业: 它可用于生产特种化学品、聚合物和其他先进材料。
作用机制
4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标结合,调节其活性并触发各种生化途径。确切的途径和靶标取决于该化合物使用的特定应用和环境。
相似化合物的比较
类似化合物
- 4-{(3E)-2-(4-甲氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸
- 4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(3-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸
独特性
与类似化合物相比,4-{(3E)-2-(4-乙氧基苯基)-3-[羟基(4-甲基苯基)亚甲基]-4,5-二氧代吡咯烷-1-基}丁酸由于其官能团的特定组合而脱颖而出,这种组合赋予了独特的化学反应性和生物活性。这种独特性使其成为有针对性的研究和工业应用的宝贵化合物。
属性
分子式 |
C24H25NO6 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-[(3E)-2-(4-ethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-3-31-18-12-10-16(11-13-18)21-20(22(28)17-8-6-15(2)7-9-17)23(29)24(30)25(21)14-4-5-19(26)27/h6-13,21,28H,3-5,14H2,1-2H3,(H,26,27)/b22-20+ |
InChI 键 |
OUOZYJGBFBWCGQ-LSDHQDQOSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCCC(=O)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632780.png)
![5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11632782.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11632786.png)
![(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B11632802.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632811.png)
![6-[(5Z)-5-({2-[4-(4-Methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B11632813.png)

![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)

![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)
![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
